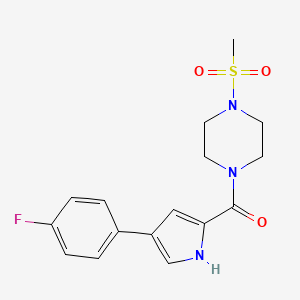

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone: is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c1-24(22,23)20-8-6-19(7-9-20)16(21)15-10-13(11-18-15)12-2-4-14(17)5-3-12/h2-5,10-11,18H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULGJEWQUOAZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the piperazine ring.

Final Coupling: The final step involves coupling the pyrrole and piperazine derivatives through a carbonylation reaction to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a methanol derivative.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

Oxidation: Pyrrole oxides and other oxidized derivatives.

Reduction: Methanol derivatives and reduced forms of the compound.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Applications

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds.

Key Points:

- Synthetic Pathways: The compound can be synthesized through various reactions including the Paal-Knorr synthesis for the pyrrole ring and Suzuki coupling for introducing the fluorophenyl group.

- Building Block: It is utilized in constructing derivatives that may exhibit enhanced biological activity or novel properties.

Biological Applications

This compound is investigated for its interactions with biological macromolecules, making it a candidate for drug discovery and development.

Biological Activity:

- Protein Binding: The compound has shown potential to bind with specific proteins, which is crucial for understanding its pharmacological effects. For instance, it has been studied for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) with IC50 values indicating significant binding affinity .

Case Study:

- A study demonstrated that the compound inhibits sheep COX enzymes, suggesting potential anti-inflammatory properties .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic effects against various diseases.

Potential Therapeutic Effects:

- Anti-inflammatory Activity: Its ability to inhibit cyclooxygenase enzymes suggests a role in reducing inflammation.

- Drug Development: Ongoing research aims to evaluate its efficacy in treating conditions such as pain and inflammatory disorders.

Industrial Applications

The compound also finds applications in the industrial sector, particularly in the development of new materials and as an intermediate in chemical synthesis.

Industrial Uses:

- Material Development: It could be utilized in creating advanced materials due to its unique chemical properties.

- Chemical Intermediates: As an intermediate, it plays a role in synthesizing other valuable chemicals used in various industrial applications.

| Compound Name | Target Enzyme | IC50 Value (nM) | Assay Description |

|---|---|---|---|

| (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | COX-1 | 183000 | Inhibition measured by spectrophotometry |

| This compound | COX-2 | 43300 | Inhibition measured by spectrophotometry |

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (4-(4-chlorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

- (4-(4-bromophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

- (4-(4-methylphenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs with different substituents.

Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a unique structure combining a pyrrole ring, a piperazine moiety, and a fluorophenyl group. The presence of the fluorine atom is significant as it can enhance the compound's stability and influence its interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H18FN3O3S |

| Molecular Weight | 351.39 g/mol |

| CAS Number | 1797191-01-5 |

Anticancer Potential

Recent studies have indicated that this compound may exhibit significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction. For instance, a study showed that derivatives with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting strong cytotoxic effects .

The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to specific proteins or enzymes involved in cell signaling pathways. Preliminary docking studies suggest that it may interact with tyrosinase-related enzymes, which are crucial in melanin synthesis and are implicated in certain skin cancers . This binding could inhibit enzymatic activity and disrupt cancer cell metabolism.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown promising results against various bacterial strains, indicating its potential as an antibacterial agent. The presence of the piperazine moiety is thought to enhance its membrane permeability, allowing it to exert its effects on bacterial cells effectively .

Case Studies

Several case studies have explored the biological activity of related compounds to provide insights into the efficacy and safety profiles of this compound:

- Anticancer Study : A derivative of this compound was tested against human breast cancer cells, showing an IC50 value of 5 µM. The study highlighted its ability to induce apoptosis via mitochondrial pathways .

- Antimicrobial Activity : In a study assessing various fluorinated piperazine derivatives, one analog demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 12 µg/mL .

- Tyrosinase Inhibition : Another study focused on tyrosinase inhibitors found that structurally similar compounds had IC50 values ranging from 0.18 µM to 17.76 µM against Agaricus bisporus tyrosinase, suggesting potential for skin-related applications .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| (4-(4-chlorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | 7.5 | Anticancer |

| (4-(4-bromophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | 10.0 | Antimicrobial |

| (4-(fluorobenzyl)piperazin-1-yl)(3-chloro-nitrophenyl)methanone | 0.18 | Tyrosinase inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, and how are intermediates purified?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting a fluorophenyl intermediate with a sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 70°C) . Purification typically involves column chromatography using gradients of EtOAc/hexane (40:60) to isolate intermediates, followed by recrystallization from methanol . Key steps include monitoring reaction progress via TLC and confirming purity by NMR.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants and integration. For instance, the 4-fluorophenyl group shows doublets near δ 7.7 ppm (J = 8.8–5.0 Hz), while the piperazine protons appear as multiplet signals between δ 3.0–3.8 ppm .

- HRMS : Validate molecular weight (e.g., calculated m/z 427.0792 vs. observed 427.0793 ).

- IR : Confirm carbonyl (C=O) stretches near 1660 cm⁻¹ and sulfonyl (SO₂) bands at 1150–1350 cm⁻¹ .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses diffractometers (e.g., STOE IPDS 2), and refinement relies on SHELXL for small-molecule structures. Key parameters include unit cell dimensions (e.g., triclinic system with α, β, γ angles) and R-factor validation (R < 0.05 for high-quality data) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological activity?

- Answer :

- Substituent Variation : Modify the fluorophenyl or methylsulfonyl groups to assess effects on target binding. For example, replacing fluorine with chlorine or methoxy groups alters electron density and steric effects .

- Biological Assays : Test derivatives against relevant targets (e.g., enzymes or microbial strains) using serial dilution methods. Compare IC₅₀ values and selectivity indices .

- Data Analysis : Use statistical tools (e.g., ANOVA) to correlate structural changes with activity trends.

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with co-crystallized ligands (e.g., SARS-CoV-2 main protease inhibitors as a reference ).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How can contradictions in crystallographic or spectroscopic data from different studies be resolved?

- Answer :

- Cross-Validation : Compare unit cell parameters (e.g., a, b, c Å) and torsion angles with published structures .

- Refinement Protocols : Re-analyze raw data using updated SHELX versions to correct for systematic errors (e.g., absorption or thermal motion artifacts) .

- Spectroscopic Reproducibility : Re-run NMR under standardized conditions (e.g., 600 MHz, CDCl₃) and confirm peak assignments via 2D experiments (COSY, HSQC) .

Methodological Considerations

Q. What strategies improve the solubility and stability of this compound in biological assays?

- Answer :

- Solubility : Use DMSO for stock solutions (≤10% v/v) or employ cyclodextrin-based formulations.

- Stability : Store lyophilized samples at –80°C and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. How are reaction yields optimized for large-scale synthesis of this compound?

- Answer :

- Catalysis : Use Pd-catalyzed coupling for pyrrole-piperazine bond formation.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) while maintaining yields >70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.